
(4-Cyclohexyl-1,3-thiazol-2-yl)méthanol
Vue d'ensemble
Description
“(4-Cyclohexyl-1,3-thiazol-2-yl)methanol” is a chemical compound with the molecular formula C10H15NOS and a molecular weight of 197.3 . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for “(4-Cyclohexyl-1,3-thiazol-2-yl)methanol” is 1S/C10H15NOS/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h7-8,12H,1-6H2 . This indicates the presence of a cyclohexyl group attached to a thiazol-2-yl group via a methanol linkage.
Physical And Chemical Properties Analysis
“(4-Cyclohexyl-1,3-thiazol-2-yl)methanol” is a powder in its physical form . It has a molecular weight of 197.3 .
Applications De Recherche Scientifique
Activité Antioxydante
Les dérivés du thiazole, dont le (4-Cyclohexyl-1,3-thiazol-2-yl)méthanol, ont été trouvés pour présenter des propriétés antioxydantes . Cela les rend potentiellement utiles dans le développement de traitements pour les maladies causées par le stress oxydatif, comme les troubles neurodégénératifs, les maladies cardiovasculaires et le cancer.
Activités Analgésiques et Anti-inflammatoires
Certains dérivés du thiazole ont montré des activités analgésiques et anti-inflammatoires significatives . Par conséquent, le this compound pourrait potentiellement être utilisé dans le développement de nouveaux médicaments contre la douleur et anti-inflammatoires .
Activité Antimicrobienne
Les dérivés du thiazole ont été trouvés pour avoir des propriétés antimicrobiennes . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux agents antimicrobiens.
Activité Antifongique
Les dérivés du thiazole ont été trouvés pour avoir des propriétés antifongiques . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux agents antifongiques .
Activité Antivirale
Les dérivés du thiazole ont été trouvés pour avoir des propriétés antivirales . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux agents antiviraux .
Activités Antitumorales et Cytotoxiques
Les dérivés du thiazole ont été trouvés pour avoir des propriétés antitumorales et cytotoxiques . Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement de nouveaux agents antitumoraux et cytotoxiques .
Safety and Hazards
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting a range of potential effects .
Analyse Biochimique
Biochemical Properties
(4-Cyclohexyl-1,3-thiazol-2-yl)methanol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can include binding to active sites or altering enzyme conformation, thereby affecting the enzyme’s function .
Cellular Effects
The effects of (4-Cyclohexyl-1,3-thiazol-2-yl)methanol on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, (4-Cyclohexyl-1,3-thiazol-2-yl)methanol exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context. Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Cyclohexyl-1,3-thiazol-2-yl)methanol can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that (4-Cyclohexyl-1,3-thiazol-2-yl)methanol remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of (4-Cyclohexyl-1,3-thiazol-2-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. It is crucial to determine the threshold levels for these effects to ensure safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
(4-Cyclohexyl-1,3-thiazol-2-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of (4-Cyclohexyl-1,3-thiazol-2-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which can impact its overall activity and function within the biological system .
Subcellular Localization
(4-Cyclohexyl-1,3-thiazol-2-yl)methanol exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles, thereby influencing its role in cellular processes .
Propriétés
IUPAC Name |
(4-cyclohexyl-1,3-thiazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h7-8,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQZBUQWPJCUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1342526-88-8 | |
| Record name | (4-cyclohexyl-1,3-thiazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



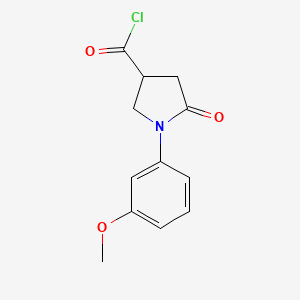
![4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1454367.png)
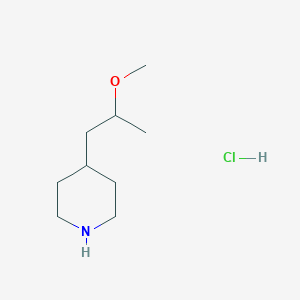
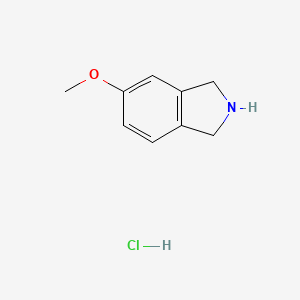
![5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid](/img/structure/B1454371.png)
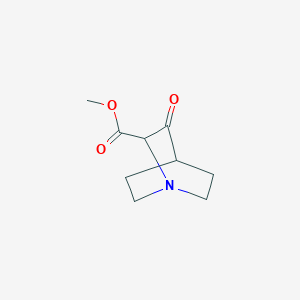

![2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1454378.png)
![2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1454379.png)
![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1454381.png)
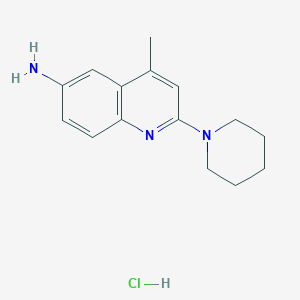

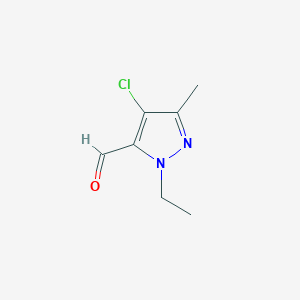
![2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1454386.png)